(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate
CAS No.: 1451015-35-2
Cat. No.: VC11707575
Molecular Formula: C19H24N2O5S
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1451015-35-2 |
|---|---|
| Molecular Formula | C19H24N2O5S |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 2-[3-[[3-(2-pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene]amino]oxypropoxy]ethyl methanesulfonate |
| Standard InChI | InChI=1S/C19H24N2O5S/c1-27(22,23)26-15-14-24-12-5-13-25-21-19-8-4-6-17(16-19)9-10-18-7-2-3-11-20-18/h2-3,7,11,16H,4-6,8,12-15H2,1H3 |
| Standard InChI Key | JCGLNYSBUTWZRS-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OCCOCCCON=C1CCCC(=C1)C#CC2=CC=CC=N2 |
| Canonical SMILES | CS(=O)(=O)OCCOCCCON=C1CCCC(=C1)C#CC2=CC=CC=N2 |
Introduction
Molecular Structure and Chemical Identity
The compound’s IUPAC name, (E)-2-(3-(((3-(pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene)amino)oxy)propoxy)ethyl methanesulfonate, reveals its stereochemical and functional complexity . The E-configuration at the cyclohexenylidene double bond ensures a specific spatial arrangement critical for its reactivity and interactions. Key structural components include:
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Cyclohexenylidene core: A six-membered unsaturated ring with a conjugated double bond.
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Pyridylethynyl substituent: A pyridine ring connected via an ethynyl (-C≡C-) linkage to the cyclohexenylidene group.
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Methanesulfonate ester: A sulfonate group (-SO₃-) bonded to a methyl and ethyloxypropoxy chain.
The SMILES notation CS(=O)(=O)OCCOCCCO/N=C1/C=C(C#CC2=NC=CC=C2)CCC1 further clarifies connectivity, highlighting the ethynyl bridge between the pyridine and cyclohexenylidene moieties .
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1451015-35-2 |
| Molecular Formula | C₁₉H₂₄N₂O₅S |
| Molecular Weight | 392.47 g/mol |
| IUPAC Name | (E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate |
| Purity | 95% |
| SMILES | CS(=O)(=O)OCCOCCCO/N=C1/C=C(C#CC2=NC=CC=C2)CCC1 |
Synthesis and Preparation
The synthesis of this compound likely follows a multi-step protocol involving:
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Formation of the cyclohexenylidene amine: Condensation of a cyclohexenone derivative with an amine to form the imine linkage.
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Introduction of the pyridylethynyl group: Sonogashira coupling or similar cross-coupling reactions to attach the pyridine-ethynyl substituent .
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Methanesulfonation: Reaction of a hydroxyl-containing intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine, as seen in analogous sulfonate syntheses .
A representative procedure, inferred from related methanesulfonate esters , involves:
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Dissolving the alcohol precursor (e.g., 2-(3-aminopropoxy)ethanol derivative) in pyridine.
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Gradual addition of MsCl at 0°C, followed by warming to room temperature.
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Isolation via aqueous workup and filtration.
This method yields the target compound with an 87% efficiency under optimized conditions .
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